molecular formula C6H12N4 B13285674 4-(4H-1,2,4-triazol-4-yl)butan-1-amine

4-(4H-1,2,4-triazol-4-yl)butan-1-amine

Cat. No.: B13285674
M. Wt: 140.19 g/mol
InChI Key: VOXGHUHKUYDIHW-UHFFFAOYSA-N
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Description

4-(4H-1,2,4-triazol-4-yl)butan-1-amine is an organic compound that features a triazole ring attached to a butylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine typically involves the reaction of 4H-1,2,4-triazole with butylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4H-1,2,4-triazol-4-yl)butan-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: This reaction can reduce any present functional groups to simpler forms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the triazole ring or butylamine chain.

Scientific Research Applications

4-(4H-1,2,4-triazol-4-yl)butan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4H-1,2,4-triazol-4-yl)butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form coordination complexes with metal ions, which can modulate the activity of the target molecules. Additionally, the butylamine chain can interact with hydrophobic regions of proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4H-1,2,4-triazol-4-yl)butan-1-amine is unique due to its combination of a triazole ring and a butylamine chain, which imparts distinct chemical and biological properties. This structural feature allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C6H12N4

Molecular Weight

140.19 g/mol

IUPAC Name

4-(1,2,4-triazol-4-yl)butan-1-amine

InChI

InChI=1S/C6H12N4/c7-3-1-2-4-10-5-8-9-6-10/h5-6H,1-4,7H2

InChI Key

VOXGHUHKUYDIHW-UHFFFAOYSA-N

Canonical SMILES

C1=NN=CN1CCCCN

Origin of Product

United States

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